Propanenitrile, 3-(3-chloropropoxy)-
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Overview
Description
Propanenitrile, 3-(3-chloropropoxy)-: is an organic compound that belongs to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further substituted with a 3-chloropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-chloropropanol and acrylonitrile: One common method involves the reaction of 3-chloropropanol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the nitrile group from acrylonitrile.
From 3-chloropropylamine and cyanogen bromide: Another method involves the reaction of 3-chloropropylamine with cyanogen bromide. This reaction also proceeds via nucleophilic substitution, where the amine group is replaced by the nitrile group.
Industrial Production Methods: Industrial production of propanenitrile, 3-(3-chloropropoxy)- typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propanenitrile, 3-(3-chloropropoxy)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitrile group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium methoxide in an appropriate solvent.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 3-(3-hydroxypropoxy)propanenitrile, 3-(3-aminopropoxy)propanenitrile, or 3-(3-methoxypropoxy)propanenitrile.
Reduction: 3-(3-chloropropoxy)propanamine.
Oxidation: 3-(3-chloropropoxy)propanoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Propanenitrile, 3-(3-chloropropoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitrile-containing compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Synthesis: The compound is used in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of propanenitrile, 3-(3-chloropropoxy)- involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
3-Chloropropionitrile: Similar in structure but lacks the 3-chloropropoxy group.
Propionitrile: A simpler nitrile compound without any substituents on the carbon chain.
3-(Trichlorosilyl)propanenitrile: Contains a trichlorosilyl group instead of the 3-chloropropoxy group.
Uniqueness: Propanenitrile, 3-(3-chloropropoxy)- is unique due to the presence of both a nitrile group and a 3-chloropropoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
53815-61-5 |
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Molecular Formula |
C6H10ClNO |
Molecular Weight |
147.60 g/mol |
IUPAC Name |
3-(3-chloropropoxy)propanenitrile |
InChI |
InChI=1S/C6H10ClNO/c7-3-1-5-9-6-2-4-8/h1-3,5-6H2 |
InChI Key |
NHJYUQUJFLTXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC#N)CCl |
Origin of Product |
United States |
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